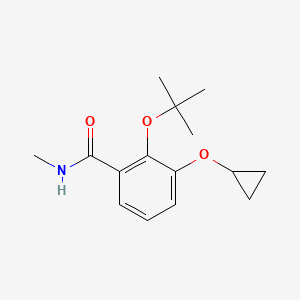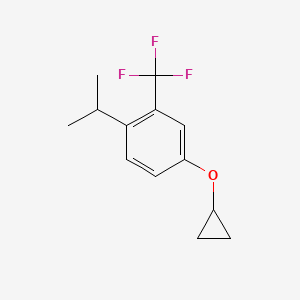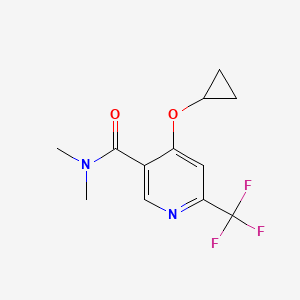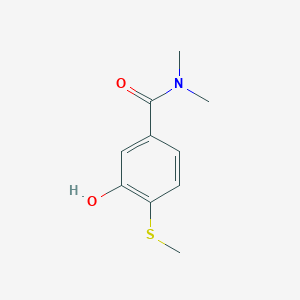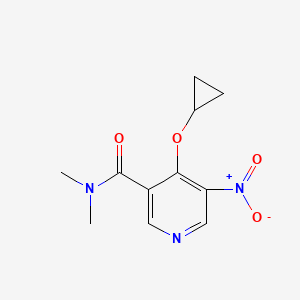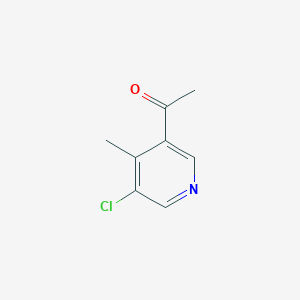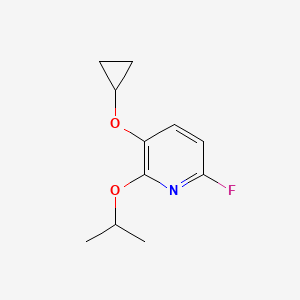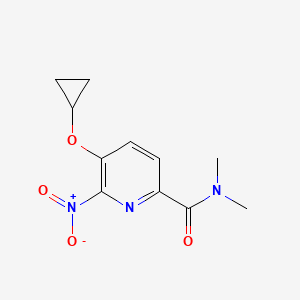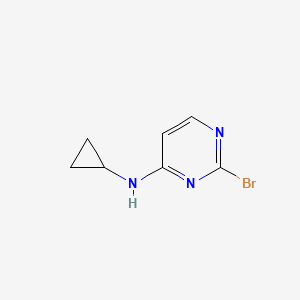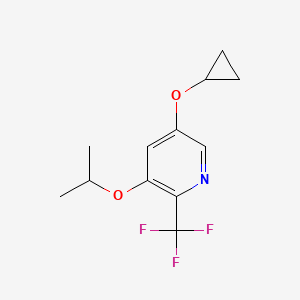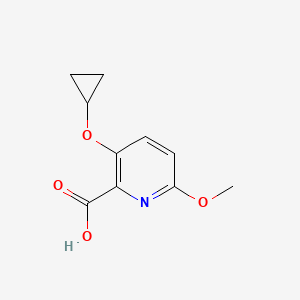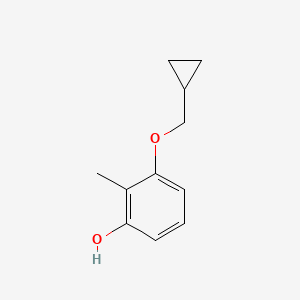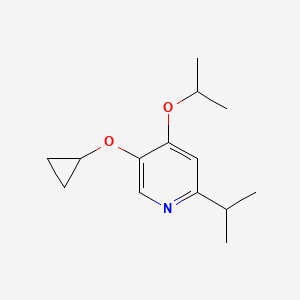
5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is known for its unique structural features, which include cyclopropoxy, isopropoxy, and isopropyl groups attached to a pyridine ring. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and alkylating agents.
Alkylation: The pyridine ring is alkylated using cyclopropyl and isopropyl groups under controlled conditions. This step often requires the use of strong bases and solvents to facilitate the reaction.
Cyclopropoxylation and Isopropoxylation: The introduction of cyclopropoxy and isopropoxy groups is achieved through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing functional groups. Common reagents for these reactions include alkyl halides and nucleophilic bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Alkyl halides, nucleophilic bases, polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted pyridine derivatives.
科学的研究の応用
5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: Utilized in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
5-Cyclopropoxy-4-isopropoxy-2-isopropylpyridine is unique due to its specific arrangement of functional groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific purposes.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-propan-2-yl-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H21NO2/c1-9(2)12-7-13(16-10(3)4)14(8-15-12)17-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChIキー |
BNPPCICBRSNCCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(C(=C1)OC(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


